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Compound of Interest

Compound Name:
2-[(4-Methylphenyl)thio]nicotinic

acid

Cat. No.: B1299002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(4-
Methylphenyl)thio]nicotinic acid, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of direct experimental data for this specific compound,

this report leverages high-quality data from a closely related analogue, 2-(methylthio)nicotinic

acid, to provide a reliable predictive spectroscopic profile. The data presented herein,

encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), is intended to serve as a valuable resource for researchers engaged in the synthesis,

characterization, and application of this class of compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-[(4-
Methylphenyl)thio]nicotinic acid. The NMR and IR data are based on the experimental and

calculated values for the structurally similar compound, 2-(methylthio)nicotinic acid, as reported

by Gökce and Bahçeli (2013). The mass spectrometry data is theoretical.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~13.0 (s, 1H) -COOH

~8.5 (dd, 1H) H-6 (Py)

~8.2 (dd, 1H) H-4 (Py)

~7.5 (d, 2H) Ar-H

~7.3 (d, 2H) Ar-H

~7.1 (dd, 1H) H-5 (Py)

~2.4 (s, 3H) -CH₃

Note: Py = Pyridine ring; Ar = Phenyl ring. Chemical shifts are referenced to TMS.

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Assignment Intensity

~3000-2500 O-H stretch (Carboxylic acid) Broad

~1700 C=O stretch (Carboxylic acid) Strong

~1580
C=C and C=N stretch

(Aromatic rings)
Medium-Strong

~1450 C-H bend Medium

~1300 C-O stretch / O-H bend Medium

~1150 C-S stretch Medium-Weak

~820
C-H out-of-plane bend (p-

disubstituted)
Strong

Table 3: Predicted Mass Spectrometry (MS) Data
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m/z (Predicted) Assignment

259 [M]⁺ (Molecular Ion)

214 [M - COOH]⁺

135 [M - C₇H₇S]⁺

121 [C₇H₇S]⁺

91 [C₇H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of

any particulate matter.

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.
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Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The

sample is then scanned, and the background is automatically subtracted to produce the final

spectrum.

Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC) or liquid chromatography

(LC).

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The

sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for the spectroscopic characterization of a synthesized organic

compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-[(4-
Methylphenyl)thio]nicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1299002#spectroscopic-data-for-2-4-
methylphenyl-thio-nicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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